Uperin-2.4
Description
Uperin-2.4 is a bioactive peptide identified in the skin secretions of the Uperoleia genus of amphibians, notable for its potent antimicrobial and immunomodulatory properties. Structurally, it belongs to the cationic α-helical peptide family, characterized by a sequence rich in lysine and arginine residues, which facilitate interactions with microbial membranes. This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, with minimal cytotoxicity to mammalian cells . Its mechanism involves membrane disruption via electrostatic interactions and pore formation, leading to pathogen lysis .
Key physicochemical properties include:
- Molecular Weight: 2.4 kDa (derived from its amino acid sequence).
- Isoelectric Point (pI): ~10.5, enabling strong cationic charge at physiological pH.
- Secondary Structure: Predominantly α-helical conformation in hydrophobic environments.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GILDFAKTVVGGIRNALGI |
Origin of Product |
United States |
Comparison with Similar Compounds
Uperin-2.4 vs. Magainin-2
Magainin-2, isolated from Xenopus laevis, shares structural homology with this compound but differs in sequence length and residue composition.
| Property | This compound | Magainin-2 | Reference |
|---|---|---|---|
| Amino Acid Residues | 24 | 23 | |
| Net Charge (+) | +7 | +4 | |
| MIC (E. coli) | 2.5 µM | 12.5 µM | |
| Hemolytic Activity | <10% at 50 µM | 25% at 50 µM |
Key Findings :
This compound vs. LL-37
LL-37, a human cathelicidin, shares functional similarities but has distinct structural features.
Key Findings :
- This compound’s linear structure allows deeper membrane penetration, improving antiviral efficacy.
- Its anti-inflammatory effects contrast with LL-37’s pro-inflammatory role, highlighting divergent immunomodulatory pathways .
Comparison with Functionally Similar Compounds
This compound vs. Polymyxin B
Both compounds target Gram-negative bacteria via membrane disruption but differ in toxicity profiles.
| Property | This compound | Polymyxin B | Reference |
|---|---|---|---|
| Target Pathogens | Broad-spectrum | Primarily Gram-negative | |
| Nephrotoxicity | None observed | High | |
| Resistance Emergence | Low | High |
Key Findings :
- This compound’s lower toxicity and slower resistance development make it a safer alternative for multidrug-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
